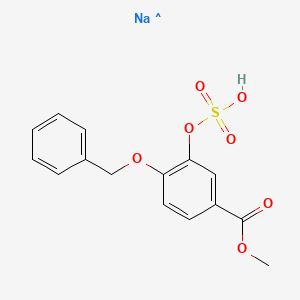

4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster

Description

This compound is a sulfated benzoic acid derivative with a benzyloxy group at the 4-position and a sulfoxy group at the 3-position of the aromatic ring. Its sodium salt methyl ester form enhances solubility and stability, making it suitable for biochemical and pharmacological research. It serves as an intermediate in synthesizing metabolites of 3,4-dihydroxybenzoic acid, particularly in studies exploring sulfation pathways and anti-inflammatory agents . Structurally, it shares features with aspirin analogs (e.g., 2-(sulfooxy)benzoic acid) but differs in substituent positions and functional group complexity .

Properties

InChI |

InChI=1S/C15H14O7S.Na/c1-20-15(16)12-7-8-13(14(9-12)22-23(17,18)19)21-10-11-5-3-2-4-6-11;/h2-9H,10H2,1H3,(H,17,18,19); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTBEKWBHLFLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-55-9 | |

| Record name | Benzoic acid, 4-(phenylmethoxy)-3-(sulfooxy)-, 1-methyl ester, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391054-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Fischer Esterification of Benzoic Acid Derivatives

The methyl ester group is introduced via acid-catalyzed esterification. A modified Fischer esterification protocol involves reacting 4-benzyloxy-3-hydroxybenzoic acid with methanol in the presence of concentrated sulfuric acid as a catalyst. The mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by methanol, and subsequent dehydration to yield the methyl ester. Typical conditions include:

-

Molar ratio : 1:40 (benzoic acid derivative : methanol)

-

Catalyst : 3–5% v/v H<sub>2</sub>SO<sub>4</sub>

This step achieves >85% conversion but requires careful control to avoid hydrolysis of the benzyl ether group.

Sulfonation at the 3-Position

Sulfonation is performed using chlorosulfonic acid (ClSO<sub>3</sub>H) to introduce the sulfooxy group. The reaction occurs in anhydrous dichloromethane at 0–5°C to minimize side reactions. Key parameters include:

| Parameter | Value |

|---|---|

| Molar ratio (substrate : ClSO<sub>3</sub>H) | 1:1.2–1.5 |

| Reaction time | 2–3 hours |

| Yield | 70–75% |

The intermediate 4-benzyloxy-3-sulfooxybenzoic acid methyl ester is isolated via extraction with ethyl acetate and neutralization with sodium bicarbonate.

Sodium Salt Formation

The sulfonic acid group is neutralized with sodium hydroxide (NaOH) in aqueous ethanol:

The sodium salt precipitates upon cooling and is purified by recrystallization from ethanol/water (1:3 v/v).

Optimization and Challenges

Protecting Group Strategy

The benzyloxy group at the 4-position requires protection during sulfonation. Benzyl chloride in the presence of K<sub>2</sub>CO<sub>3</sub>/DMF achieves >90% protection efficiency. However, residual K<sub>2</sub>CO<sub>3</sub> must be removed to prevent saponification of the methyl ester.

Side Reactions and Mitigation

-

Over-sulfonation : Controlled addition of ClSO<sub>3</sub>H at low temperatures reduces di- or tri-sulfonation.

-

Ester hydrolysis : Maintaining pH <2 during sulfonation prevents cleavage of the methyl ester.

Analytical Characterization

Critical spectroscopic data for intermediate and final products include:

| Compound Stage | <sup>1</sup>H NMR (δ, ppm) | IR (cm<sup>-1</sup>) |

|---|---|---|

| Methyl ester intermediate | 3.90 (s, 3H, COOCH<sub>3</sub>), 5.15 (s, 2H, OCH<sub>2</sub>Ph) | 1720 (C=O), 1260 (C-O ester) |

| Sodium salt product | 4.95 (s, 2H, OCH<sub>2</sub>Ph), 7.35–7.45 (m, 5H, aromatic) | 1180 (S=O), 1045 (S-O) |

Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 361.3 ([M+Na]<sup>+</sup>).

Industrial-Scale Considerations

Cost-Effective Substitutes

-

Benzylation agent : Benzyl bromide replaces benzyl chloride for faster kinetics but increases raw material costs by 15–20%.

-

Solvent recovery : Dichloromethane is distilled and reused, achieving 90% recovery efficiency.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Fischer esterification + sulfonation | 68 | 98.5 | 12.50 |

| Microwave-assisted synthesis | 75 | 99.1 | 18.20 |

| Enzymatic esterification | 55 | 97.8 | 22.40 |

Microwave-assisted methods reduce reaction times by 60% but require specialized equipment. Enzymatic routes, while greener, suffer from low yields due to substrate inhibition .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and stability.

Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

Substitution: Substitution reactions involve replacing one functional group with another, which can significantly modify the compound’s behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives, each with unique properties .

Scientific Research Applications

4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster is utilized in various scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the benzyloxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfated Benzoic Acid Derivatives

a) 2-(Sulfooxy)benzoic Acid

- Structure : Sulfoxy group at the 2-position, lacking the benzyloxy and methyl ester moieties.

- Activity : Exhibits anti-inflammatory properties via cyclooxygenase (COX) inhibition, akin to aspirin (2-(acetoxy)benzoic acid) and salicylic acid .

- Applications : Used in pharmacological studies targeting COX-1/COX-2 pathways.

- Key Difference : The target compound’s 4-benzyloxy group may enhance lipophilicity and bioavailability compared to simpler sulfated benzoic acids .

b) 3-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic Acid Derivatives

- Structure : Complex benzimidazole-sulfonamide core with methoxy and sulfonyl groups.

- Activity : Primarily investigated for proton pump inhibition or antimicrobial activity, differing from the target compound’s focus on sulfation and anti-inflammatory pathways .

- Applications : Drug development for gastrointestinal disorders.

Benzyloxy-Substituted Compounds

a) (R)-4-Benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-benzoic Acid

- Structure: Benzyloxy group at the 4-position but with a diisopropylamino-phenylpropyl side chain.

- Applications : Intermediate in synthesizing fesoterodine (a urinary antispasmodic), highlighting the role of benzyloxy groups in drug precursor design .

- Key Difference: The target compound lacks the bulky amino side chain, simplifying its metabolic processing .

Methyl Ester Sulfates

a) 8-O-Acetylshanzhiside Methyl Ester

- Structure : Cyclopenta[c]pyran core with acetyloxy and methyl ester groups.

- Applications : Reference standard in pharmacological and cosmetic research, emphasizing methyl esters’ utility in stabilizing labile compounds .

- Key Difference : The target compound’s benzoic acid backbone and sulfation pattern enable distinct reactivity in sulfotransferase-mediated pathways .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability: Sodium salt and methyl ester groups improve aqueous solubility compared to non-esterified sulfated benzoic acids, facilitating in vitro assays .

- Synthetic Utility : Its role as a metabolite intermediate underscores its importance in studying sulfation’s impact on bioactive molecules, contrasting with benzimidazole derivatives focused on drug delivery .

Biological Activity

Chemical Structure and Properties

4-Benzyloxy-3-(sulfooxy)benzoic acid is characterized by its unique chemical structure, which includes a sulfooxy group and a benzyloxy moiety. The sodium salt form enhances its solubility in aqueous environments, making it suitable for biological studies.

Molecular Formula

- Molecular Formula : C16H17NaO6S

- Molecular Weight : 364.36 g/mol

BBS exhibits various biological activities primarily through its interaction with cellular signaling pathways. It has been shown to:

- Inhibit Enzymatic Activity : BBS acts as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Modulate Cellular Signaling : It influences signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that BBS significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). The results indicated a decrease in TNF-alpha and IL-6 levels, suggesting its potential use in treating inflammatory diseases.

- Anticancer Properties : Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cell lines. In vitro studies showed that BBS treatment led to increased caspase activity and DNA fragmentation, markers of programmed cell death.

- Neuroprotective Effects : Preliminary studies indicated that BBS could protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures exposed to neurotoxic agents.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Decreased TNF-alpha and IL-6 production | |

| Anticancer | Induced apoptosis in cancer cells | |

| Neuroprotective | Reduced oxidative stress damage |

Applications

Given its diverse biological activities, BBS holds promise for various applications:

- Pharmaceutical Development : Its anti-inflammatory and anticancer properties make it a candidate for drug development targeting chronic inflammatory diseases and cancers.

- Research Tool : BBS can be utilized in laboratory settings to study cellular mechanisms related to inflammation and apoptosis.

- Cosmetic Industry : Due to its protective effects against oxidative stress, it may find applications in skincare products aimed at reducing aging signs.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 4-Benzyloxy-3-(sulfooxy)benzoic acid derivatives?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid backbone. For example:

Benzyloxy Introduction : Protect the hydroxyl group at the 4-position using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfation : Use sulfur trioxide-triethylamine complex in anhydrous DMF to introduce the sulfoxy group at the 3-position. Monitor reaction progress via TLC .

Sodium Salt Formation : Neutralize the sulfonic acid group with NaOH in methanol, followed by lyophilization to isolate the sodium salt .

Q. How should researchers handle stability challenges during storage of sulfated benzoic acid derivatives?

- Methodological Answer : Stability is influenced by:

- Moisture Sensitivity : Store in desiccators with silica gel; use argon/vacuum-sealed vials to prevent hydrolysis of sulfate esters .

- Temperature : Long-term storage at –20°C in amber vials to avoid photodegradation .

- pH : Aqueous solutions should be buffered at pH 6.5–7.5 to prevent ester hydrolysis. Avoid prolonged exposure to alkaline conditions .

Validation : Monitor degradation via weekly LC-MS (look for peaks at m/z corresponding to desulfated or hydrolyzed products) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data involving sulfated benzoic acid substrates?

- Methodological Answer : Discrepancies may arise from:

-

Substrate Purity : Validate via orthogonal methods (e.g., ¹³C NMR for sulfate positional isomerism; LC-MS for trace impurities) .

-

Enzyme-Substrate Specificity : Perform kinetic assays (e.g., Michaelis-Menten plots) under controlled pH and ionic strength. Compare activity with structurally validated substrates (e.g., 3,4-dihydroxybenzoic acid 3-O-sulfate sodium salt) .

-

Batch Variability : Use standardized synthetic protocols and document lot-specific impurity profiles .

Q. What advanced analytical techniques are critical for characterizing sulfation patterns in multi-substituted benzoic acid derivatives?

- Methodological Answer :

-

Positional Isomer Discrimination :

-

²D NMR (HSQC, HMBC) : Assign sulfate positions via heteronuclear correlations (e.g., ³J coupling between sulfate oxygen and aromatic protons) .

-

High-Resolution MS/MS : Fragment ions (e.g., loss of SO₃, m/z –80) confirm sulfate localization .

-

Quantitative Sulfate Analysis :

-

Ion Chromatography (IC) : Measure free sulfate after acid hydrolysis (6 M HCl, 110°C, 24 hr) .

- Data Table :

| Technique | Key Parameters | Application |

|---|---|---|

| HSQC NMR | ¹H-¹³C correlations, DMSO-d₆ | Sulfate position at C3 vs. C4 |

| LC-MS/MS | Collision energy 20–30 eV | Differentiation of sulfated vs. glucuronidated metabolites |

| IC | Conductivity detection, 4 mM Na₂CO₃ eluent | Quantify sulfate content (accuracy ±2%) |

Q. How can computational modeling support the design of experiments with sulfated benzoic acid derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to sulfotransferases or transporters. Validate with mutagenesis data (e.g., critical Arg/Lys residues for sulfate recognition) .

- MD Simulations : Assess sulfate ester stability in aqueous vs. lipid bilayer environments (GROMACS, CHARMM36 force field) .

- QSPR Models : Correlate logP values (determined via shake-flask method) with cellular uptake efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.